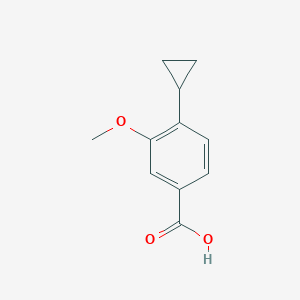
Tris(ethylenediamine)rhodium(III)chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(ethylenediamine)rhodium(III)chloride is a useful research compound. Its molecular formula is C6H24Cl3N6Rh and its molecular weight is 389.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Tris(ethylenediamine)rhodium(III)chloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of electrons.
Reduction: It can also be involved in reduction reactions, where it helps in the gain of electrons.
Substitution: The chloride ions in the complex can be substituted by other ligands, leading to the formation of new coordination compounds[][1].
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction Reactions: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution Reactions: Ligands like phosphines and amines can replace the chloride ions under appropriate conditions[][1].
Aplicaciones Científicas De Investigación
Tris(ethylenediamine)rhodium(III)chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and carbonylation reactions[][1].
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes[][1].
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with DNA and other cellular targets[][1].
Industry: It is used in the preparation of other rhodium complexes and as a catalyst in industrial chemical processes[][1].
Comparación Con Compuestos Similares
Tris(ethylenediamine)cobalt(III)chloride: Similar in structure but with cobalt as the central metal.
Tris(ethylenediamine)nickel(II)chloride: Contains nickel instead of rhodium.
Tris(ethylenediamine)platinum(IV)chloride: Platinum-based complex with similar coordination environment[][1].
Propiedades
Fórmula molecular |
C6H24Cl3N6Rh |
|---|---|
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;trichlororhodium |
InChI |
InChI=1S/3C2H8N2.3ClH.Rh/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
Clave InChI |
KBEIBVHFOZFPEB-UHFFFAOYSA-K |
SMILES canónico |
C(CN)N.C(CN)N.C(CN)N.Cl[Rh](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



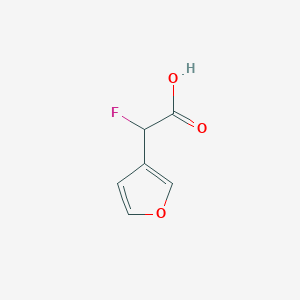
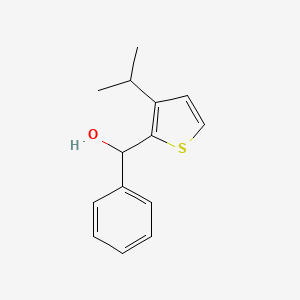
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)




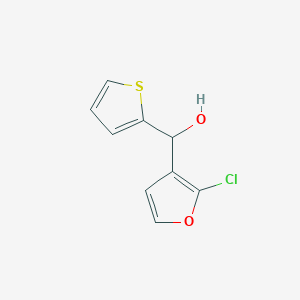
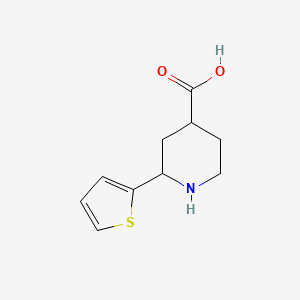
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B13080888.png)
![2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080892.png)

